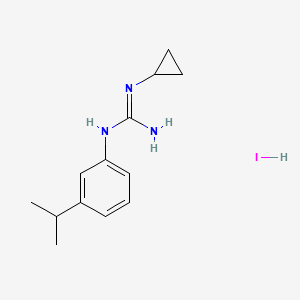![molecular formula C11H17BrIN3 B6639674 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide, also known as Ro 15-4513, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of imidazoline receptor ligands, which are compounds that bind to and activate specific receptors in the brain and other organs.
Mécanisme D'action
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 binds to and activates the I1 subtype of imidazoline receptors, leading to a decrease in the activity of certain neurons in the brain. This effect is thought to be mediated by the inhibition of voltage-gated calcium channels, which are involved in the release of neurotransmitters such as glutamate and GABA. 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has also been shown to enhance the activity of GABA receptors, which are the main inhibitory receptors in the brain.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has been shown to have a variety of biochemical and physiological effects in different organs and tissues. In the brain, 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has been found to decrease the activity of certain neurons and enhance the activity of others, depending on the region and cell type. 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and other behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has several advantages for lab experiments, including its selectivity for the I1 subtype of imidazoline receptors, its ability to cross the blood-brain barrier, and its availability from commercial suppliers. However, 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 also has some limitations, such as its relatively short half-life in vivo, its potential toxicity at high doses, and the lack of specific antibodies for the I1 receptor subtype.
Orientations Futures
There are several future directions for research on 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513, including the investigation of its effects on different cell types and brain regions, the development of more selective and potent ligands for the I1 receptor subtype, the exploration of its therapeutic potential in neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Overall, 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 is a valuable tool for studying the function of imidazoline receptors and has the potential to lead to new insights into the regulation of physiological and pathological processes.
Méthodes De Synthèse
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 can be synthesized by reacting 1-methylguanidine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain the hydroiodide salt of 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513. The synthesis of 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has been described in several publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 has been used in numerous scientific studies to investigate the function of imidazoline receptors in the brain and other organs. Imidazoline receptors are a group of proteins that are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. 1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide 15-4513 is a selective ligand for the I1 subtype of imidazoline receptors, which are mainly expressed in the brain.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.HI/c1-3-14-11(13)15(2)8-9-4-6-10(12)7-5-9;/h4-7H,3,8H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHCWNKXQWACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N(C)CC1=CC=C(C=C1)Br.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Hydroxypiperidine-1-carbonyl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639600.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639604.png)
![N-[2-(furan-2-yl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639620.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
![1-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[[2-(hydroxymethyl)phenyl]methyl]urea](/img/structure/B6639662.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)